Boiling Point Elevation Relative to Regioisomers Enables Selective Distillation
The target compound exhibits a predicted boiling point of 234.1 ± 40.0 °C, which is 15.5 °C higher than that of its 3′-bromo-5′-trifluoromethyl regioisomer (218.6 ± 40.0 °C) and 3.0 °C above the 4′-bromo-3′-trifluoromethyl regioisomer (231.1 ± 40.0 °C) . All three isomers share identical molecular weight (321.01) and density (1.716 g/cm³), so the volatility difference originates solely from substitution position and can be exploited for isomer separation by fractional distillation.
| Evidence Dimension | Boiling point (predicted) |
|---|---|
| Target Compound Data | 234.1 ± 40.0 °C |
| Comparator Or Baseline | 3′-Bromo-5′-CF₃ isomer: 218.6 ± 40.0 °C; 4′-Bromo-3′-CF₃ isomer: 231.1 ± 40.0 °C |
| Quantified Difference | +15.5 °C vs. 3′-bromo isomer; +3.0 °C vs. 4′-bromo-3′-CF₃ isomer |
| Conditions | Predicted values (ACD/Labs) at atmospheric pressure |
Why This Matters
The 15.5 °C boiling-point gap allows procurement teams to select this isomer when distillation-based purity requirements demand a wider separation window from the closest byproduct.
